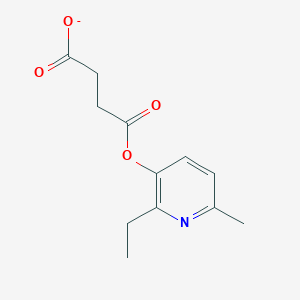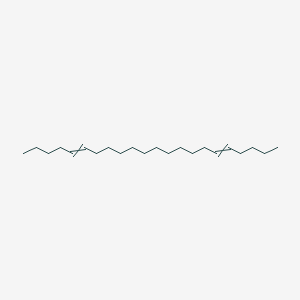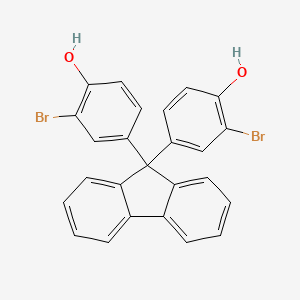
4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is an organic compound characterized by a pyridine ring substituted with ethyl and methyl groups, linked to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-ethyl-6-methylpyridine, is synthesized through alkylation of 2-methylpyridine with ethyl halides under basic conditions.
Esterification: The pyridine derivative is then reacted with 4-oxobutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the pyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products
Oxidation: Products include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes are typical products.
Substitution: Various substituted pyridine derivatives are formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound is studied for its potential biological activity. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylpyridin-3-yl)oxy-4-oxobutanoate
- 4-(2-Ethylpyridin-3-yl)oxy-4-oxobutanoate
- 4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxopentanoate
Uniqueness
4-(2-Ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate is unique due to the specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a versatile compound for various applications.
Propiedades
Número CAS |
137963-73-6 |
|---|---|
Fórmula molecular |
C12H14NO4- |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
4-(2-ethyl-6-methylpyridin-3-yl)oxy-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO4/c1-3-9-10(5-4-8(2)13-9)17-12(16)7-6-11(14)15/h4-5H,3,6-7H2,1-2H3,(H,14,15)/p-1 |
Clave InChI |
YCYTWLGKAQMDDS-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C=CC(=N1)C)OC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)

![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)

![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
